Chemical structure and properties of 3-(Bromomethyl)-2-methanesulfonylthiophene
Chemical structure and properties of 3-(Bromomethyl)-2-methanesulfonylthiophene
An In-Depth Technical Guide to 3-(Bromomethyl)-2-methanesulfonylthiophene: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
3-(Bromomethyl)-2-methanesulfonylthiophene is a specialized heterocyclic compound featuring a thiophene core, a key structural motif in numerous pharmaceuticals.[1][2] This molecule is engineered with two distinct functional groups: a highly reactive bromomethyl group poised for nucleophilic substitution and an electron-withdrawing methanesulfonyl group that modulates the electronic properties of the thiophene ring. This dual functionality makes it a valuable and versatile building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications in the synthesis of complex molecular architectures for drug discovery.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
The structure of 3-(Bromomethyl)-2-methanesulfonylthiophene consists of a central five-membered thiophene ring. A bromomethyl (-CH₂Br) group is attached at the 3-position, and a methanesulfonyl (-SO₂CH₃) group is at the 2-position. The methanesulfonyl group significantly influences the reactivity of both the thiophene ring and the adjacent bromomethyl moiety.
Key Identifiers
A dedicated CAS Number for 3-(Bromomethyl)-2-methanesulfonylthiophene is not readily found in public chemical databases. However, identifiers for the core structure and related analogs are well-documented.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrO₂S₂ | [3] |
| Molecular Weight | 257.15 g/mol | Calculated |
| Monoisotopic Mass | 253.90707 Da | [3] |
| Canonical SMILES | CS(=O)(=O)C1=C(C=CS1)CBr | [3] |
| InChIKey | DJCFANBKLWARQC-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 1.7 | [3] |
| Appearance | Not available (Predicted to be a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Note: Most physicochemical properties for this specific molecule are not experimentally determined in available literature. The data presented is either calculated or predicted.
Synthesis and Purification
Proposed Synthetic Pathway
A direct, published synthesis for 3-(Bromomethyl)-2-methanesulfonylthiophene is not available. However, a robust and logical pathway can be proposed based on established organosulfur chemistry and well-known synthetic transformations. The most effective method for introducing a bromomethyl group onto a thiophene ring, while avoiding unwanted ring bromination, is the Wohl-Ziegler reaction.[4] This reaction utilizes N-Bromosuccinimide (NBS) for the selective free-radical bromination of the methyl group.[4]
The proposed synthesis is a two-step process starting from the commercially available 3-methyl-2-thiophenecarbonitrile:
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Oxidation: Conversion of the nitrile and the sulfur atom of the thiophene ring to the corresponding methanesulfonyl group. This is a complex transformation that would likely involve hydrolysis of the nitrile to a carboxylic acid, followed by a series of steps to install the sulfone, or a more direct route involving oxidation of a precursor like 2-methylthio-3-methylthiophene. For the purpose of this guide, we will assume the successful synthesis of the key intermediate, 3-methyl-2-methanesulfonylthiophene.
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Radical Bromination: Selective bromination of the methyl group on 3-methyl-2-methanesulfonylthiophene using NBS and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. PubChemLite - 3-(bromomethyl)-2-methanesulfonylthiophene (C6H7BrO2S2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
